molecular formula C19H22N2O4S B3435988 N-cyclopropyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide

N-cyclopropyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide

Cat. No.: B3435988
M. Wt: 374.5 g/mol
InChI Key: HHYZMBJABVNMDI-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropyl group, a phenylethylsulfamoyl group, and a phenoxyacetamide moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Phenoxyacetamide Intermediate: This involves the reaction of 4-hydroxybenzoic acid with chloroacetyl chloride in the presence of a base like triethylamine to form 4-(chloroacetyl)phenol.

    Introduction of the Sulfamoyl Group: The intermediate is then reacted with 2-phenylethylamine and sulfamoyl chloride to introduce the sulfamoyl group.

    Cyclopropylation: Finally, the cyclopropyl group is introduced through a cyclopropanation reaction using cyclopropyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and sulfamoyl groups can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-cyclopropyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The phenoxyacetamide moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfamoyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-[4-(2-phenylethylamino)phenoxy]acetamide
  • N-cyclopropyl-2-[4-(2-phenylethylthio)phenoxy]acetamide

Uniqueness

N-cyclopropyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclopropyl-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c22-19(21-16-6-7-16)14-25-17-8-10-18(11-9-17)26(23,24)20-13-12-15-4-2-1-3-5-15/h1-5,8-11,16,20H,6-7,12-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYZMBJABVNMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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